

Characterization of DODAP LNPs using Dynamic Light Scattering: Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DODAP**

Cat. No.: **B7796104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.

[1] The composition of these LNPs is critical to their function, influencing their stability, encapsulation efficiency, and interaction with biological systems.[2] 1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**) is an ionizable cationic lipid frequently incorporated into LNP formulations.[3] The characterization of **DODAP**-containing LNPs is a crucial step in their development and quality control, ensuring consistency, safety, and efficacy.[1][4] Dynamic Light Scattering (DLS) is a powerful and widely used technique for the rapid and non-destructive analysis of key LNP attributes such as size, polydispersity, and surface charge (zeta potential). [5][6][7]

Principles of DLS for LNP Characterization

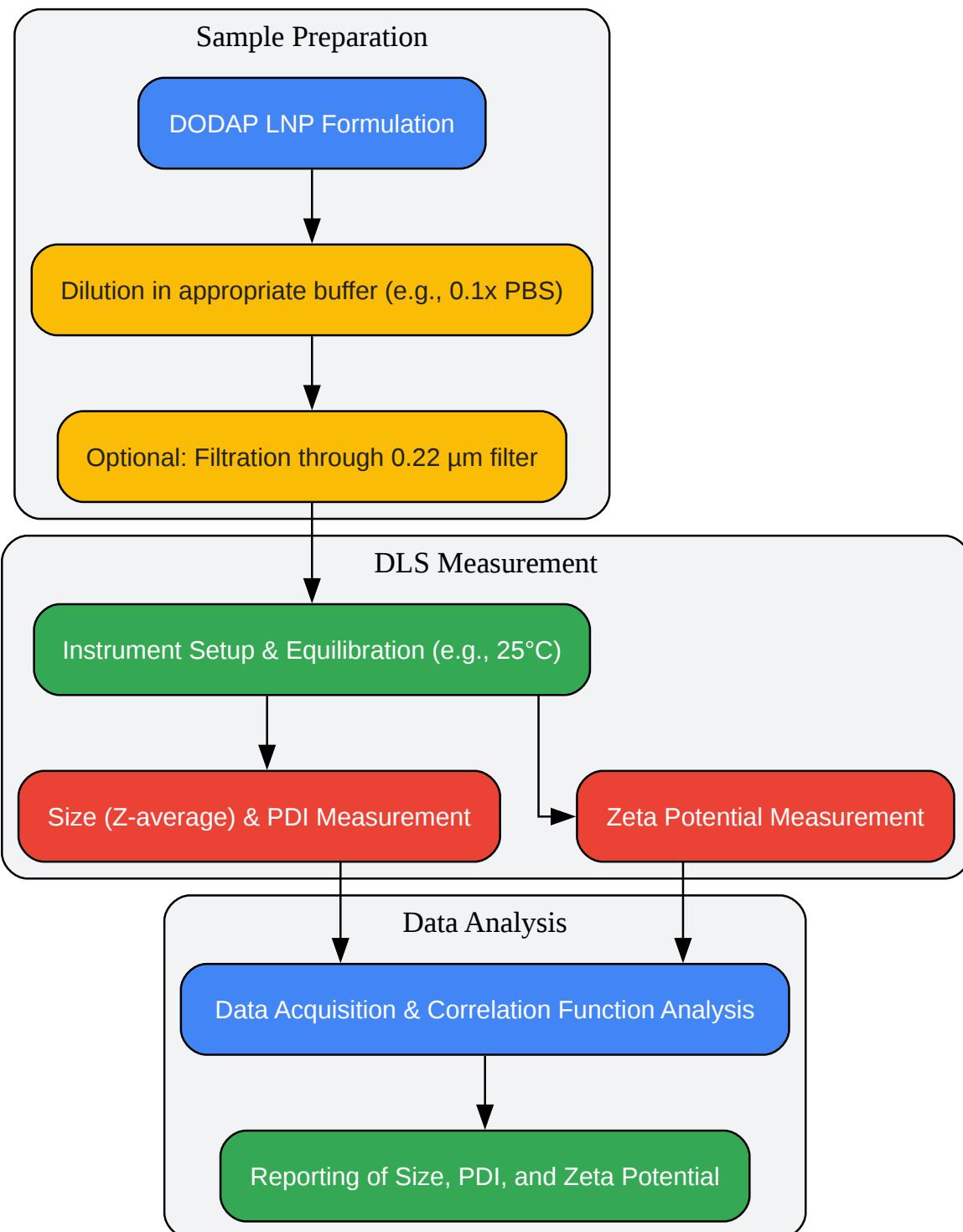
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in suspension.[6] Smaller particles move more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4] By analyzing these fluctuations, DLS can determine the hydrodynamic diameter

(size) of the LNPs and the size distribution, which is expressed as the Polydispersity Index (PDI).[8][9]

Furthermore, by applying an electric field across the sample, DLS instruments can measure the electrophoretic mobility of the LNPs. This is then used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[5] The zeta potential is a critical indicator of LNP stability and their potential for interaction with biological membranes.[10]

Key Parameters for **DODAP** LNP Characterization

- Size (Hydrodynamic Diameter): The size of LNPs is a critical parameter that affects their biodistribution, cellular uptake, and immunogenicity.[1][4] For systemic delivery, a size range of 50-150 nm is often targeted to ensure efficient circulation and uptake by target cells.[10]
- Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable population of nanoparticles.[9]
- Zeta Potential: The surface charge of LNPs influences their stability in suspension and their interaction with negatively charged cell membranes.[10] **DODAP** is an ionizable lipid, meaning its charge is pH-dependent. At acidic pH (around 4), **DODAP** is positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[11] Upon entering the physiological environment with a neutral pH (around 7.4), the surface charge of **DODAP**-containing LNPs becomes more neutral, which can reduce non-specific interactions and potential toxicity.[3][11] A near-neutral zeta potential is often desirable for in vivo applications. [3]


Data Presentation

The following table summarizes typical quantitative data obtained from the DLS characterization of a **DODAP**-containing LNP formulation.

Parameter	Value
Z-average Diameter (nm)	154.6[12]
Polydispersity Index (PDI)	0.115[12]
Zeta Potential (mV)	-3.82[12]

Note: These values are illustrative and can vary depending on the specific LNP composition, manufacturing process, and measurement conditions.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **DODAP** LNP characterization using DLS.

Protocols

1. Protocol for Size and Polydispersity Index (PDI) Measurement

a. Materials:

- **DODAP** LNP sample
- Appropriate buffer for dilution (e.g., 0.1x Phosphate Buffered Saline (PBS), pH 7.4)[[13](#)]
- Low-volume disposable cuvettes compatible with the DLS instrument
- 0.22 μm syringe filter (optional)

b. Instrument Setup:

- Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
- Set the measurement temperature, typically to 25°C.
- Select the appropriate measurement parameters for LNP analysis, including the dispersant properties (viscosity and refractive index of the buffer).

c. Sample Preparation:

- Dilute the **DODAP** LNP sample to an appropriate concentration using the selected buffer. The optimal concentration will depend on the instrument's sensitivity and should be within the recommended range to avoid multiple scattering effects. A dilution factor of 100-fold can be a good starting point.[[13](#)]
- (Optional) If large aggregates are suspected, filter the diluted sample through a 0.22 μm syringe filter directly into the cuvette. This step helps to remove dust and larger particles that can interfere with the measurement.

d. Measurement:

- Carefully place the cuvette into the DLS instrument, ensuring there are no air bubbles in the light path.
- Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.
- Initiate the size and PDI measurement. The instrument will perform multiple runs and average the results.

e. Data Analysis:

- The instrument's software will analyze the correlation function of the scattered light intensity to calculate the Z-average diameter and the PDI.
- Review the quality of the data, ensuring that the correlation curve shows a smooth decay and that the results from multiple runs are consistent.
- Record the Z-average diameter in nanometers (nm) and the PDI value.

2. Protocol for Zeta Potential Measurement

a. Materials:

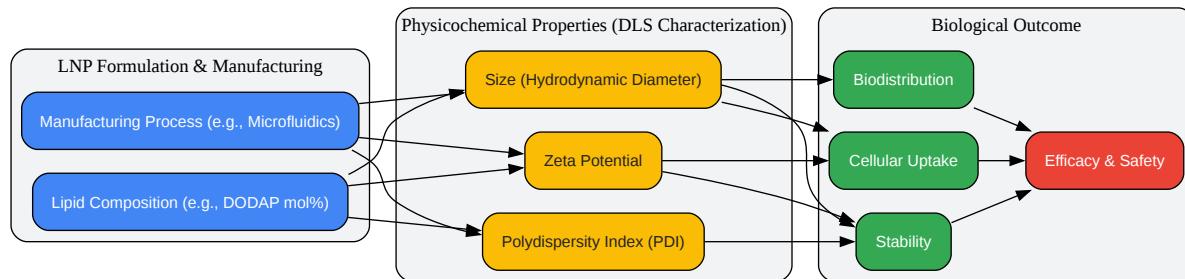
- **DODAP LNP sample**
- Appropriate buffer for dilution (e.g., 0.1x PBS, pH 7.4). It is recommended to use a diluted buffer to ensure sufficient particle mobility.[13]
- Disposable folded capillary cells or other appropriate cells for zeta potential measurement.

b. Instrument Setup:

- Ensure the DLS instrument is equipped with the necessary components for zeta potential measurement.
- Set the measurement temperature, typically to 25°C.
- Enter the dispersant properties (viscosity, refractive index, and dielectric constant) of the buffer into the software.

c. Sample Preparation:

- Dilute the **DODAP** LNP sample in the appropriate buffer to the recommended concentration for zeta potential measurement.


d. Measurement:

- Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.
- Place the cell into the instrument.
- Allow the sample to equilibrate to the set temperature.
- Initiate the zeta potential measurement. The instrument will apply an electric field and measure the velocity of the particles.

e. Data Analysis:

- The software will calculate the electrophoretic mobility and convert it to the zeta potential in millivolts (mV) using the Henry equation.
- Examine the phase plot and the frequency shift to ensure the quality of the measurement.
- Record the average zeta potential value.

Signaling Pathway and Logical Relationships

[Click to download full resolution via product page](#)

Caption: Relationship between LNP formulation, properties, and biological outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Computational and Experimental Approaches to Investigate Lipid Nanoparticles as Drug and Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 7. lsinstruments.ch [lsinstruments.ch]

- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. liposomes.ca [liposomes.ca]
- 12. researchgate.net [researchgate.net]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of DODAP LNP's using Dynamic Light Scattering: Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7796104#characterization-of-dodap-lnps-using-dynamic-light-scattering>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com